molecular formula C11H18O4 B14624211 2-[(2,2-Dimethylpropanoyl)oxy]ethyl 2-methylprop-2-enoate CAS No. 58698-68-3

2-[(2,2-Dimethylpropanoyl)oxy]ethyl 2-methylprop-2-enoate

Cat. No.: B14624211
CAS No.: 58698-68-3
M. Wt: 214.26 g/mol
InChI Key: WYYSTKNOBMCNQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,2-Dimethylpropanoyl)oxy]ethyl 2-methylprop-2-enoate is an organic compound with a complex structure that includes ester and aliphatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-Dimethylpropanoyl)oxy]ethyl 2-methylprop-2-enoate typically involves esterification reactions. One common method is the reaction between 2-hydroxyethyl 2-methylprop-2-enoate and 2,2-dimethylpropanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments helps in achieving high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-Dimethylpropanoyl)oxy]ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-[(2,2-Dimethylpropanoyl)oxy]ethyl 2-methylprop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a drug intermediate or active pharmaceutical ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2,2-Dimethylpropanoyl)oxy]ethyl 2-methylprop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The pathways involved include ester hydrolysis and subsequent interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(2,2-Dimethylpropanoyl)oxy]-1-cyclopentene-1-carboxylate
  • 2-[(2,2-Dimethylpropanoyl)oxy]ethyl (2E)-2-propylpent-2-enoate

Uniqueness

2-[(2,2-Dimethylpropanoyl)oxy]ethyl 2-methylprop-2-enoate is unique due to its specific ester and aliphatic groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

58698-68-3

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

2-(2-methylprop-2-enoyloxy)ethyl 2,2-dimethylpropanoate

InChI

InChI=1S/C11H18O4/c1-8(2)9(12)14-6-7-15-10(13)11(3,4)5/h1,6-7H2,2-5H3

InChI Key

WYYSTKNOBMCNQX-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCOC(=O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.